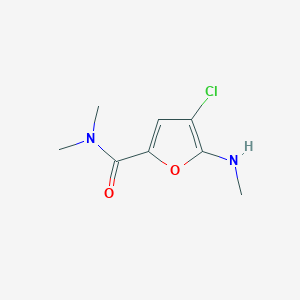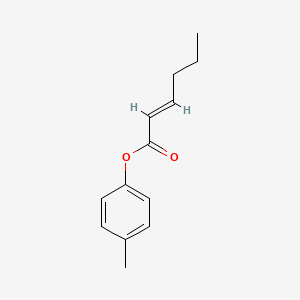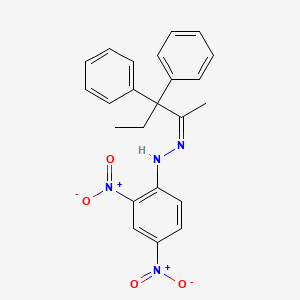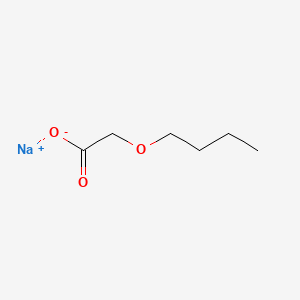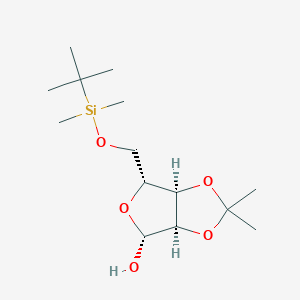![molecular formula C10H12N2O2S B15349128 2,4-Diazaspiro[5.5]undec-8-ene-1,5-dione, 11-methyl-3-thioxo- CAS No. 67196-41-2](/img/structure/B15349128.png)
2,4-Diazaspiro[5.5]undec-8-ene-1,5-dione, 11-methyl-3-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Methyl-3-thioxo-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione: is a chemical compound with the molecular formula C10H12N2O2S. It belongs to the class of spiro compounds, which are characterized by a unique ring structure formed by the fusion of two rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Methyl-3-thioxo-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 11-Methyl-3-thioxo-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 11-Methyl-3-thioxo-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as an antimicrobial agent or in the treatment of various diseases. Ongoing research aims to explore its efficacy and safety in medical applications.
Industry: In the industrial sector, 11-Methyl-3-thioxo-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione may be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.
Mechanism of Action
The mechanism by which 11-Methyl-3-thioxo-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
11-Ethyl-3-thioxo-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione
11-Propyl-3-thioxo-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione
8,9,11-Trimethyl-2,4-diazaspiro[5.5]undec-8-ene-1,3,5-trione
Uniqueness: 11-Methyl-3-thioxo-2,4-diazaspiro[5. Its methyl group at the 11th position contributes to its unique chemical properties and reactivity compared to its ethyl and propyl analogs.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
67196-41-2 |
|---|---|
Molecular Formula |
C10H12N2O2S |
Molecular Weight |
224.28 g/mol |
IUPAC Name |
11-methyl-3-sulfanylidene-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione |
InChI |
InChI=1S/C10H12N2O2S/c1-6-4-2-3-5-10(6)7(13)11-9(15)12-8(10)14/h2-3,6H,4-5H2,1H3,(H2,11,12,13,14,15) |
InChI Key |
NUIUTZSHXPDKMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=CCC12C(=O)NC(=S)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


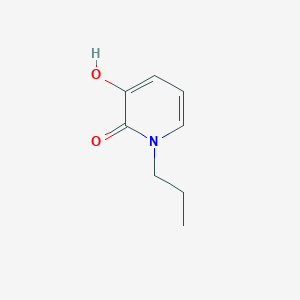

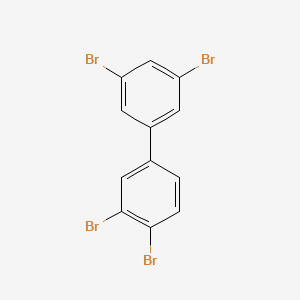
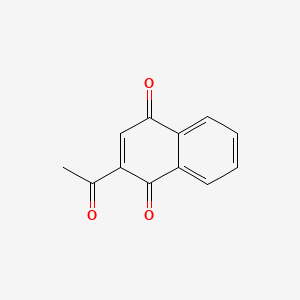
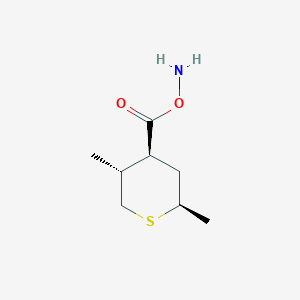
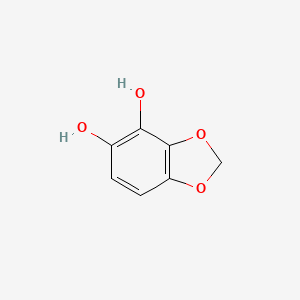

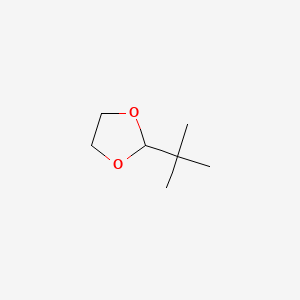
![(2S,3R)-6-ethyl-3-methyl-2-[(E)-pent-2-en-2-yl]-2,3-dihydropyran-4-one](/img/structure/B15349088.png)
